molecular formula C26H28N2O6 B14952297 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B14952297
M. Wt: 464.5 g/mol
InChI Key: HFISHANSXNSBRR-ZNTNEXAZSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique combination of functional groups, including a benzodioxine ring, a hydroxy group, a methylphenyl group, and a morpholine moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:

  • Formation of the benzodioxine ring through cyclization reactions.
  • Introduction of the hydroxy group via hydroxylation reactions.
  • Attachment of the methylphenyl group through Friedel-Crafts alkylation.
  • Incorporation of the morpholine moiety via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the benzodioxine ring can be reduced to form an alcohol.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

  • Oxidation of the hydroxy group yields a ketone.
  • Reduction of the carbonyl group yields an alcohol.
  • Substitution reactions yield various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique reactivity and stability.

Biology

  • Potential applications in drug discovery and development.
  • Investigated for its biological activity and interactions with biomolecules.

Medicine

  • Explored for its potential therapeutic properties.
  • Studied for its effects on specific molecular targets and pathways.

Industry

  • Used in the development of advanced materials.
  • Investigated for its potential use in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The benzodioxine ring and morpholine moiety are likely key contributors to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-phenyl-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
  • 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the 4-methylphenyl group in 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one distinguishes it from similar compounds, potentially altering its chemical properties and biological activity. This unique structural feature may enhance its reactivity, stability, and specificity in various applications.

Properties

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H28N2O6/c1-17-2-4-18(5-3-17)23-22(24(29)19-6-7-20-21(16-19)34-15-14-33-20)25(30)26(31)28(23)9-8-27-10-12-32-13-11-27/h2-7,16,23,29H,8-15H2,1H3/b24-22+

InChI Key

HFISHANSXNSBRR-ZNTNEXAZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCN5CCOCC5

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCN5CCOCC5

Origin of Product

United States

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